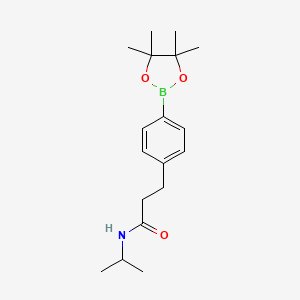

N-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Description

N-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide: is an organic compound that features a boronic ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

Molecular Formula |

C18H28BNO3 |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

N-propan-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |

InChI |

InChI=1S/C18H28BNO3/c1-13(2)20-16(21)12-9-14-7-10-15(11-8-14)19-22-17(3,4)18(5,6)23-19/h7-8,10-11,13H,9,12H2,1-6H3,(H,20,21) |

InChI Key |

KXSQTOXENQBEHP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting pinacol with boronic acid derivatives under mild conditions.

Amide Formation: The amide group is introduced by reacting the appropriate acid chloride with isopropylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: :

Biological Activity

N-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide, with the CAS number 1036990-35-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dioxaborolane moiety, which is known for its role in medicinal chemistry. Its molecular formula is with a molecular weight of 289.18 g/mol. The presence of the dioxaborolane group suggests potential interactions with biological targets through boron-mediated mechanisms.

Research indicates that compounds similar to this compound may exert their biological effects through various pathways:

- Inhibition of Enzymatic Activity : The dioxaborolane structure can act as a reversible inhibitor for certain enzymes. Studies have shown that boron-containing compounds can inhibit protein kinases and other enzymes involved in cell signaling pathways .

- Induction of Apoptosis : Preliminary studies suggest that related compounds induce apoptosis in cancer cell lines by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins .

- Cell Cycle Arrest : Similar compounds have demonstrated the ability to arrest the cell cycle at specific phases (e.g., S phase), leading to reduced proliferation of cancer cells .

Efficacy in Cell Lines

A summary of biological activity data from various studies is presented in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 6.92 - 8.99 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | TBD | Cell cycle arrest and apoptosis |

| MCF7 (Breast Cancer) | TBD | Potential inhibition of growth |

Note: TBD indicates data not yet available or reported.

Case Studies and Research Findings

- Antitumor Activity : A study focusing on similar boron-containing compounds reported significant antitumor activity against HepG2 cells. The mechanism involved mitochondrial dysfunction leading to apoptosis . This suggests that this compound may exhibit similar properties.

- Inhibition Studies : In vitro studies have indicated that derivatives of this compound can inhibit specific kinases involved in tumor progression. These findings highlight its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.